硝基脯氨酸

描述

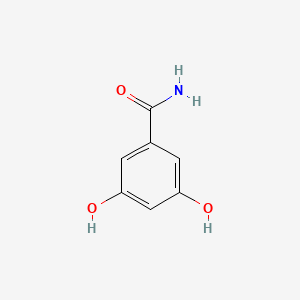

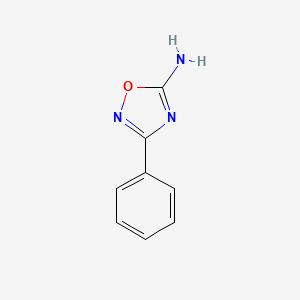

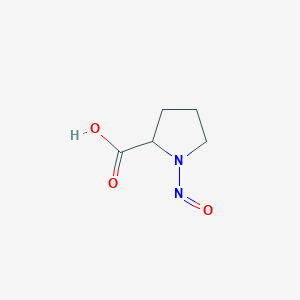

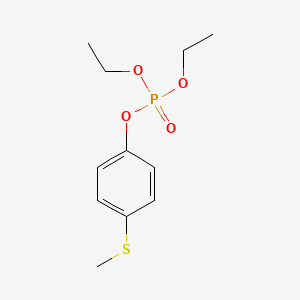

Nitrosoproline is a nitroso derivative of the amino acid proline . It is also known as 1-Nitroso-L-proline .

Synthesis Analysis

Endogenous formation of Nitrosoproline has been reported in humans from sodium nitrite and proline . This was based on the finding of Nitrosoproline in the urine from male volunteers who had ingested proline and vegetable juice as a source of nitrite .

Molecular Structure Analysis

The molecular formula of Nitrosoproline is C5H8N2O3 . Its average mass is 144.129 Da and its monoisotopic mass is 144.053497 Da .

Physical And Chemical Properties Analysis

Nitrosoproline has a density of 1.6±0.1 g/cm3, a boiling point of 391.7±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . Its molar refractivity is 32.6±0.5 cm3 .

科学研究应用

光致遗传毒性和致癌性:NPRO 与自然阳光或 UVA 辐射相结合,会导致 DNA 链断裂和一氧化氮形成,从而导致某些细菌菌株的致突变性和人类细胞的 DNA 断裂。这种相互作用可能会增加 UVA 诱导的致癌风险 (Arimoto-Kobayashi 等人,2002 年)。

在食品和饮料中的存在:已在啤酒和熟香肠中检测到 NPRO。在啤酒中,其存在被认为对健康无害。在香肠中,其形成与亚硝酸盐水平相关,并且某些添加剂(如抗坏血酸)可以抑制其形成 (Tricker 和 Preussmann,2005 年);(Herrmann 等人,2015 年)。

化学分析技术:已经开发出一种使用化学脱亚硝基化和化学发光检测来测定包括 NPRO 在内的总 N-亚硝基化合物的技术。该方法可用于分析食品、个人护理产品和人体体液 (Wang 等人,2005 年)。

生物背景中的亚硝化和硝化:NPRO可以在紫外光下诱导谷胱甘肽和酪氨酸等细胞成分的亚硝化和硝化,这表明在暴露于阳光的人类中可能存在潜在的细胞影响 (Naka 等人,2010 年)。

DNA 加合物形成:NPRO 在 UVA 照射下可以与腺嘌呤和鸟嘌呤等 DNA 核苷相互作用,形成致突变的光产物。这突出了它在光致遗传毒性中的潜在作用 (Aoyama 等人,2019 年);(Asahi 等人,2020 年)。

对细胞活性的影响:研究表明,NPRO 可以影响各种器官中的 DNA 合成,在存在其他亚硝胺的情况下观察到组织特异性反应 (Hellman 和 Tjälve,2009 年)。

在地下水污染中的作用:对包括 NPRO 在内的 N-亚硝胺在补给地下水系统中的研究表明,它们在好氧和厌氧条件下均具有生物降解性,这对于环境安全至关重要 (Drewes 等人,2006 年)。

与其他化合物相互作用:已经研究了 NPRO 与其他化合物(如大蒜成分)相结合对亚硝化过程和潜在健康益处的影响 (Cope 等人,2009 年)。

属性

IUPAC Name |

1-nitrosopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKPHJWEIIAIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860015 | |

| Record name | 1-Nitrosoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrosoproline | |

CAS RN |

2571-28-0, 7519-36-0 | |

| Record name | NSC109546 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Nitrosoproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitrosoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitrosoproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B1360043.png)